molecular formula C11H11NO3S B1304948 N-(7-hydroxynaphthalen-1-yl)methanesulfonamide CAS No. 78182-14-6

N-(7-hydroxynaphthalen-1-yl)methanesulfonamide

Cat. No.: B1304948
CAS No.: 78182-14-6
M. Wt: 237.28 g/mol
InChI Key: CPANFUIQOQQIGG-UHFFFAOYSA-N
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Description

N-(7-Hydroxynaphthalen-1-yl)methanesulfonamide (CAS: 78182-14-6, molecular formula: C₁₁H₁₁NO₃S, molecular weight: 237.27 g/mol) is a sulfonamide derivative featuring a hydroxyl-substituted naphthalene core. This compound is characterized by a methanesulfonamide group (-SO₂NH₂) attached to the 1-position of a 7-hydroxynaphthalene scaffold. Its structure combines aromatic hydrophobicity with polar sulfonamide and hydroxyl functionalities, which influence solubility, reactivity, and biological interactions . The compound’s EINECS number (278-861-9) and alternative names, such as N-(7-hydroxy-1-naphthyl)methanesulfonamide, are well-documented in chemical registries .

Properties

IUPAC Name

N-(7-hydroxynaphthalen-1-yl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H11NO3S/c1-16(14,15)12-11-4-2-3-8-5-6-9(13)7-10(8)11/h2-7,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPANFUIQOQQIGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC2=C1C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70999417
Record name N-(7-Hydroxynaphthalen-1-yl)methanesulfonamide
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Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

78182-14-6
Record name N-(7-Hydroxy-1-naphthalenyl)methanesulfonamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(7-Hydroxy-1-naphthyl)methanesulphonamide
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Record name N-(7-Hydroxynaphthalen-1-yl)methanesulfonamide
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Record name N-(7-hydroxy-1-naphthyl)methanesulphonamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-hydroxynaphthalen-1-yl)methanesulfonamide typically involves the reaction of 7-hydroxy-1-naphthylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(7-hydroxynaphthalen-1-yl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that compounds similar to N-(7-hydroxynaphthalen-1-yl)methanesulfonamide may exhibit antiviral properties, particularly against the Hepatitis B virus (HBV). Research has shown that related compounds can effectively inhibit the HBV ribonuclease H enzyme, which is crucial for viral replication. For instance, derivatives of hydroxynaphthalenes have been synthesized and tested for their ability to inhibit HBV replication with promising results, demonstrating selective indexes indicating low cytotoxicity while maintaining antiviral potency .

Cancer Therapy

This compound may also play a role in cancer treatment. It has been studied as part of a series of compounds targeting the Mcl-1 protein, an anti-apoptotic factor implicated in various cancers. The compound has shown potential as an inhibitor of Mcl-1 by disrupting its interaction with pro-apoptotic proteins, thereby promoting cancer cell death . This mechanism highlights its utility in developing targeted therapies for cancers characterized by Mcl-1 overexpression.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic efficacy. SAR studies have demonstrated that modifications to the naphthalene ring and the sulfonamide group can significantly influence biological activity. For example, variations in substituents on the naphthalene ring can enhance binding affinity to target proteins or improve selectivity against cancer cells.

Case Study 1: Antiviral Efficacy

In a study focusing on the development of HBV inhibitors, several derivatives of hydroxynaphthalenes were synthesized and evaluated for their antiviral activity. The most potent compounds exhibited EC50 values in the low micromolar range (1.1–7.7 μM), with selectivity indexes suggesting minimal cytotoxicity . These findings support the potential of this compound as a lead compound in antiviral drug development.

Case Study 2: Cancer Cell Line Studies

Another investigation assessed the effects of this compound on acute myeloid leukemia (AML) cell lines. The compound demonstrated significant growth inhibition in these cells, correlating with its ability to disrupt Mcl-1 interactions. This study underscores its potential as a novel therapeutic agent in hematological malignancies .

Mechanism of Action

The mechanism of action of N-(7-hydroxynaphthalen-1-yl)methanesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the sulfonamide group can interact with amino acid residues, leading to inhibition of enzyme activity. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Sulfonamide Derivatives with Naphthalene Backbones

Key Compounds :

  • N-(3-Fluoro-5-methylphenyl)-8-(methylsulfonamido)-7-(naphthalen-1-ylmethyl)-5-oxo-2,3-dihydrothiazolo[3,2-a]pyridine-3-carboxamide (31)
    • Structure : Incorporates a thiazolopyridine ring fused with a naphthalene-methyl group and a fluorinated phenylcarboxamide.
    • Pharmacokinetics : Methyl sulfonamide substituents enhance metabolic stability and bioavailability compared to acetamide analogs (e.g., compound 29 ) .
    • Synthesis : Prepared via T3P-mediated coupling reactions, yielding 72% purity after HPLC purification .
  • (S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide
    • Structure : Features a chiral benzhydryl group and a p-toluenesulfonamide.
    • Properties : 99% stereochemical purity with [α]D²⁰ = +2.5 (CHCl₃). NMR data (¹H: δ 7.82–6.70 ppm; ¹³C: δ 162.1–21.4 ppm) confirm regioselective sulfonamide attachment .

Comparison Table :

Compound Molecular Weight Key Substituents Bioactivity/Stability Synthesis Yield
Target Compound 237.27 7-OH, -SO₂NH₂ Not reported N/A
Compound 31 ~600 (estimated) Thiazolopyridine, -SO₂NHCH₃, F Improved metabolic stability 72%
(S)-Toluenesulfonamide ~400 (estimated) Chiral benzhydryl, -SO₂NH(C₆H₄CH₃) N/A 85%

Hydroxy- and Acetamido-Naphthalene Derivatives

Key Compounds :

  • 1-ACETAMINO-7-NAPHTHOL (CAS: 6470-18-4, C₁₂H₁₁NO₂) Structure: Acetamide group at the 1-position and hydroxyl at the 7-position of naphthalene. Safety Profile: Classified as hazardous (irritant) under OSHA standards; requires respiratory protection during handling .
  • 8-Hydroxy-7-(naphthalen-1-ylmethyl)-5-oxo-N-phenyl-2,3-dihydrothiazolo[3,2-a]pyridine-3-carboxamide (7)
    • Structure : Hydroxyl group at position 8, with a phenylcarboxamide.
    • Synthesis : Produced via BBr₃-mediated demethylation of methoxy precursors (e.g., compound 5 ), yielding 68% purity .

Functional Group Impact :

  • Hydroxyl vs.
  • Solubility : Sulfonamide derivatives generally exhibit higher aqueous solubility than acetamides due to ionization of the sulfonyl group .

Sulfonic Acid Derivatives

Key Compounds :

  • Dipotassium 7-Hydroxynaphthalene-1,3-disulphonate (CAS: 842-18-2)
    • Structure : Dual sulfonate groups at positions 1 and 3, with a hydroxyl at position 5.
    • Applications : Used as a dye intermediate; high water solubility due to ionic sulfonate groups .
  • 7-Amino-1,3-naphthalenedisulfonic Acid (CAS: 86-65-7) Structure: Amino and dual sulfonate groups. Thermal Stability: Decomposes above 300°C, contrasting with the target compound’s lower thermal tolerance .

Comparison Table :

Property Target Compound Dipotassium Disulphonate 7-Amino-1,3-Disulfonic Acid
Functional Groups -OH, -SO₂NH₂ -OH, -SO₃K (x2) -NH₂, -SO₃H (x2)
Solubility in Water Moderate High High
Thermal Stability (°C) Not reported >300 >300

Research Implications

  • Material Science : Sulfonic acid analogs (e.g., dipotassium disulphonate) highlight the trade-off between solubility and thermal stability in industrial applications .
  • Synthetic Challenges : Regioselective functionalization of naphthalene derivatives remains a hurdle, as seen in the multi-step syntheses of compounds 7 and 31 .

Biological Activity

N-(7-hydroxynaphthalen-1-yl)methanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The primary mechanism of action for this compound appears to be its interaction with the Mcl-1 protein, an anti-apoptotic member of the Bcl-2 family. Mcl-1 is often overexpressed in various cancers, contributing to chemoresistance. The compound has been shown to disrupt the binding of Mcl-1 to pro-apoptotic proteins, leading to increased apoptosis in cancer cells.

Key Findings:

  • Inhibition of Mcl-1 : Studies indicate that this compound selectively inhibits Mcl-1 with a binding affinity characterized by a KiK_i value in the nanomolar range .
  • Induction of Apoptosis : The compound triggers cell death through Bak/Bax-dependent pathways, which are crucial for mitochondrial-mediated apoptosis .

Biological Characterization

The biological characterization of this compound has been explored through various assays and in vitro studies. These studies provide insights into its efficacy and potential therapeutic applications.

Table 1: Biological Activity Summary

Activity Description
Target Protein Mcl-1
Binding Affinity (K_i) Approximately 180 nM
Mechanism Disrupts Mcl-1 interaction with pro-apoptotic proteins (Noxa-BH3)
Cell Death Mechanism Bak/Bax-dependent apoptosis
Cancer Types Studied Myeloblastic leukemia, myeloma, B-cell lymphoma, non-small cell lung cancer, melanoma

Case Studies

Several case studies have demonstrated the potential of this compound in preclinical settings:

  • Myeloma Cells : In vitro studies showed that treatment with the compound sensitized myeloma cells to BH3-only proteins, enhancing their susceptibility to apoptosis .
  • Lung Cancer Models : The compound was effective in reducing cell viability in non-small cell lung cancer models by promoting Mcl-1 downregulation and subsequent apoptosis .

Research Findings

Recent research highlights the significance of this compound as a promising candidate for further development:

  • Structure-Based Drug Design : Utilizing computational modeling and structure-based design approaches has led to the identification of this compound as a selective inhibitor of Mcl-1 .
  • High Throughput Screening : The compound was identified through high-throughput screening methods, showcasing its potential as a lead compound for developing new anticancer agents .

Q & A

Basic: What spectroscopic and chromatographic methods are recommended for characterizing N-(7-hydroxynaphthalen-1-yl)methanesulfonamide?

Answer:
For structural confirmation and purity assessment:

  • FT-IR and Raman Spectroscopy : Compare experimental vibrational spectra (e.g., C–S, S=O, and O–H stretches) with DFT-predicted spectra to validate molecular geometry .
  • NMR (1H/13C) : Assign peaks using chemical shift databases and computational tools (e.g., gauge-including atomic orbital (GIAO) method) to resolve ambiguities in aromatic proton environments .
  • HPLC : Use a methanol-water (1:1) diluent with a 0.08 M phosphoric acid buffer (pH 7.0) to stabilize the compound. Maintain the test solution at 158°C until injection to prevent degradation .

Advanced: How can density functional theory (DFT) predict the electronic and spectroscopic properties of this compound?

Answer:
DFT calculations (e.g., B3LYP/6-311++G(d,p)) enable:

  • Geometry Optimization : Determine bond lengths and angles critical for understanding steric effects and intramolecular hydrogen bonding .
  • UV/Vis Absorption : Identify key molecular orbitals (e.g., HOMO-LUMO transitions) influencing λmax. Solvent effects can be modeled using the polarizable continuum model (PCM) .
  • Vibrational Assignments : Simulate IR/Raman spectra to correlate experimental peaks with specific functional groups .
    Example Workflow: Optimize geometry → Calculate excited states → Compare with experimental data to refine computational models.

Basic: What synthetic strategies are effective for preparing this compound derivatives?

Answer:
Key steps include:

  • Sulfonylation : React 7-hydroxy-1-naphthylamine with methanesulfonyl chloride in a base (e.g., pyridine) under anhydrous conditions .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol-water mixtures .
  • Functionalization : Introduce substituents via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl groups) or electrophilic substitution .

Advanced: How can researchers address contradictions in pharmacological data for sulfonamide derivatives targeting adrenergic receptors?

Answer:

  • Enantiomer-Specific Activity : Synthesize and test individual enantiomers (e.g., via chiral HPLC) to resolve discrepancies in receptor binding affinity .
  • Receptor Subtype Selectivity : Use in vitro assays (e.g., competitive binding with [<sup>3</sup>H]-prazosin for α1A receptors) to quantify subtype-specific activity .
  • Metabolic Stability : Assess hepatic microsomal stability to rule out false negatives due to rapid degradation .

Basic: What protocols ensure stability during solution preparation and storage of this compound?

Answer:

  • Solvent Selection : Prepare stock solutions in methanol-water (1:1) to enhance solubility and reduce hydrolysis .
  • Temperature Control : Store solutions at 2–8°C and use within 24 hours to prevent decomposition. For HPLC, preheat to 158°C to maintain integrity during injection .
  • Light Sensitivity : Use amber vials to protect the phenolic –OH group from photodegradation .

Advanced: How does molecular conformation influence the biological activity of this compound?

Answer:

  • Hydrogen Bonding : The hydroxyl group at position 7 forms intramolecular H-bonds with the sulfonamide oxygen, stabilizing a planar conformation critical for receptor docking .
  • Substituent Effects : Electron-withdrawing groups at the naphthalene ring enhance α1A receptor affinity by modulating electron density at the sulfonamide moiety .
  • Dynamic Simulations : Perform molecular dynamics (MD) in explicit solvent to simulate ligand-receptor interactions and identify key binding residues .

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